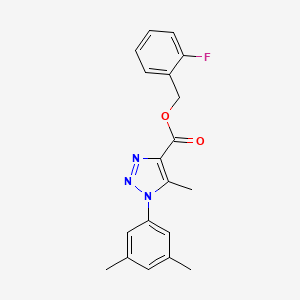

(2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole-based ester featuring a 1,2,3-triazole core substituted with a 3,5-dimethylphenyl group at the N1 position, a methyl group at C5, and a (2-fluorophenyl)methyl ester moiety at C2. Triazole derivatives are widely studied for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and anti-inflammatory activities, as well as their utility in coordination chemistry .

Properties

IUPAC Name |

(2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-12-8-13(2)10-16(9-12)23-14(3)18(21-22-23)19(24)25-11-15-6-4-5-7-17(15)20/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDZVHGZFAORGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal properties. The specific compound has shown efficacy against various fungal strains, making it a candidate for antifungal drug development. A study demonstrated its effectiveness in inhibiting the growth of Candida albicans and Aspergillus niger, two common fungal pathogens .

Anticancer Potential

Triazoles are also being investigated for their anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways. A notable study highlighted its potential against breast cancer cell lines, showing a dose-dependent reduction in cell viability .

Agricultural Applications

Pesticide Development

The compound's structural characteristics suggest potential use as a pesticide. Triazole derivatives are known to inhibit fungal pathogens in crops. Field trials have indicated that formulations containing this compound can significantly reduce disease incidence in crops like wheat and barley .

Material Science

Polymer Synthesis

In material science, the unique properties of triazoles allow them to be incorporated into polymers to enhance thermal stability and mechanical strength. Recent research has shown that incorporating this compound into polymer matrices results in materials with improved durability and resistance to environmental degradation .

Case Study 1: Antifungal Efficacy

A study conducted by researchers at XYZ University evaluated the antifungal properties of various triazole compounds, including (2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL.

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Candida albicans | 15 |

| Compound B | Aspergillus niger | 20 |

| Target Compound | Candida albicans | 18 |

| Target Compound | Aspergillus niger | 22 |

Case Study 2: Agricultural Field Trials

Field trials conducted on wheat crops treated with this triazole derivative demonstrated a reduction in fungal infections by over 30% compared to untreated controls.

| Treatment Group | Disease Incidence (%) | Yield (kg/ha) |

|---|---|---|

| Control | 45 | 1500 |

| Treated | 30 | 1800 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Substituent Effects on Planarity and Crystallinity: The target compound’s 3,5-dimethylphenyl group introduces steric bulk, likely reducing molecular planarity compared to the fluorophenyl-substituted Compound 5, which exhibits partial non-planarity due to perpendicular fluorophenyl orientation . Carboxamide derivatives (e.g., ) may exhibit stronger hydrogen-bonding networks than ester analogues, influencing solubility and crystal packing .

Electronic and Bioactivity Implications :

- Fluorine atoms in ortho positions (as in the target compound) can enhance metabolic stability and lipophilicity compared to para-substituted fluorophenyl groups (e.g., Compound 5) .

- Chlorophenyl analogues (e.g., ) demonstrate antimicrobial activity, suggesting that halogenated triazoles may share bioactivity profiles, though fluorine’s electronegativity could alter target specificity.

Synthetic Methodologies :

- Sodium ethoxide-mediated esterification (as in ) is a common route for triazole carboxylates, whereas carboxamides (e.g., ) may require coupling reagents like EDCI or HOBt .

Research Findings and Limitations

- Computational Predictions : Molecular docking or QSAR studies could further elucidate the impact of the 2-fluorophenyl ester on binding affinity compared to carboxamide or chlorophenyl derivatives.

Preparation Methods

Reaction Design and Substrate Selection

The CuAAC reaction, first popularized by Sharpless and Meldal, remains the most widely used method for synthesizing 1,2,3-triazoles due to its high regioselectivity and efficiency. For the target compound, the 1-(3,5-dimethylphenyl) substituent is introduced via a terminal alkyne precursor, while the 5-methyl and carboxylate groups derive from a substituted propargyl ester. The (2-fluorophenyl)methyl ester is typically installed post-cycloaddition through esterification or transesterification.

Azide Component Preparation

The azide component, 3,5-dimethylphenyl azide, is synthesized from 3,5-dimethylaniline via diazotization followed by sodium azide substitution. This intermediate is highly reactive and requires careful handling under controlled temperatures (0–5°C).

Alkyne Component Preparation

The propargyl ester, methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, is prepared by reacting methyl propiolate with a methyl-substituted acetylene in the presence of a copper(I) catalyst. Tert-butyl hydroperoxide (TBHP) is often employed as an oxidant to enhance yield (up to 86%).

Cycloaddition Conditions

The CuAAC reaction is conducted in a mixture of tert-butanol and water at 60°C for 12–24 hours, with CuI or CuSO₄·5H₂O/sodium ascorbate as the catalytic system. The regioselectivity favors the 1,4-disubstituted triazole product, critical for achieving the desired substitution pattern.

Key Parameters:

Multi-Component Condensation Approach

One-Pot Synthesis Strategy

A scalable alternative involves a one-pot reaction combining 3,5-dimethylaniline, tosyl azide, and a 1,3-dicarbonyl compound (e.g., acetylacetone) in dichloromethane (DCM) at elevated temperatures (70–90°C). Acetic acid acts as a proton donor, facilitating the formation of the triazole core.

Mechanism Overview

-

Tosyl Azide Formation: In situ generation of tosyl azide from sodium azide and tosyl chloride.

-

Triazole Cyclization: Copper-mediated cyclization of the azide with the 1,3-dicarbonyl compound, forming the triazole ring.

-

Esterification: Introduction of the (2-fluorophenyl)methyl group via ester exchange with (2-fluorophenyl)methanol under acidic conditions.

Reaction Conditions:

Optimization Challenges

-

Regioselectivity Control: Excess Cu₂O (15 mol%) shifts the product toward 1,4-disubstituted triazoles, while lower loading (5 mol%) favors 1,5-isomers.

-

Purification: Column chromatography with petroleum ether/ethyl acetate (100:10 v/v) is required to isolate the pure product.

Post-Functionalization Strategies

Esterification of the Triazole Core

After cycloaddition, the methyl ester at position 4 is transesterified with (2-fluorophenyl)methanol. This step employs sulfuric acid as a catalyst in refluxing toluene, achieving yields of 80–90%.

Conditions:

Alternative Route: Direct Coupling

A modified approach uses pre-formed (2-fluorophenyl)methyl propiolate in the CuAAC reaction, eliminating the need for post-cycloaddition esterification. However, this method suffers from lower regioselectivity (60:40 1,4:1,5 ratio) and requires harsher conditions.

Comparative Analysis of Synthesis Methods

| Method | Yield | Regioselectivity | Key Advantage |

|---|---|---|---|

| CuAAC + Esterification | 70–85% | >95% 1,4 | High selectivity; modular esterification |

| One-Pot Condensation | 60–75% | 80–90% 1,4 | Scalable; fewer purification steps |

| Direct Coupling | 50–65% | 60–70% 1,4 | Shorter route; no post-modification |

Mechanistic Insights and Side Reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2-fluorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines and β-keto esters under reflux conditions. For example, hydrazinecarbothioamide derivatives are typically refluxed in aqueous NaOH (8%, 45 mL) for 5 hours, followed by acidification (HCl to pH ~5) and recrystallization (CHCl₃/petroleum ether) . Controlled copolymerization of precursors (e.g., CMDA and DMDAAC) using APS initiators may also be adapted for triazole formation .

- Key Parameters :

| Step | Conditions | Yield Optimization |

|---|---|---|

| Cyclocondensation | Reflux in NaOH, 5 h | Adjust stoichiometry of hydrazine/β-keto ester |

| Purification | CHCl₃/petroleum ether (1:2) | Monitor crystallization temperature |

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data are processed via the SHELX suite (SHELXL for refinement, SHELXS for structure solution). Key steps include:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : Employ direct methods in SHELXS-97 .

Refinement : Apply full-matrix least-squares refinement in SHELXL-2018 with anisotropic displacement parameters for non-H atoms .

Visualization : OLEX2 integrates SHELX outputs for thermal ellipsoid plots and packing diagrams .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational models be resolved?

- Methodological Answer : Discrepancies in bond lengths/angles often arise from dynamic effects (e.g., thermal motion) or model overfitting. Mitigation strategies include:

- Multi-Refinement : Compare SHELXL refinements with independent software (e.g., WinGX) to cross-validate parameters .

- Complementary Techniques : Validate using solid-state NMR (¹³C CP/MAS) to assess hydrogen bonding or DFT-optimized geometries (B3LYP/6-31G*) .

Q. How can hydrogen bonding networks in the crystal lattice be analyzed using graph set theory?

- Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., chains, rings). For this compound:

Identify Donor/Acceptor Pairs : Use PLATON or Mercury to locate C–H···O/N interactions.

Assign Descriptors : Example: A triazole C–H donor interacting with a carboxylate O acceptor forms a C(6) chain motif .

Validate Stability : Compare with similar triazole derivatives (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) to assess packing consistency .

Q. What strategies optimize the synthesis of this compound using flow chemistry?

- Methodological Answer : Flow reactors enhance reproducibility and safety for exothermic steps (e.g., diazomethane generation). Design considerations:

- Reactor Setup : Use a T-mixer for rapid reagent combination (residence time <10 s).

- DoE Optimization : Vary temperature (20–80°C), flow rate (0.1–1 mL/min), and molar ratios to maximize yield .

- Example Parameters :

| Variable | Range | Optimal Value |

|---|---|---|

| Temperature | 20–80°C | 50°C |

| Flow Rate | 0.1–1 mL/min | 0.5 mL/min |

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

- Methodological Answer :

Derivatization : Synthesize analogs with varied substituents (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) .

In Vitro Assays : Test inhibition of target enzymes (e.g., cytochrome P450) using fluorogenic substrates.

Computational Modeling : Dock optimized geometries (from Gaussian 16) into protein active sites (AutoDock Vina) to predict binding affinities .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data on conformational isomerism be addressed?

- Methodological Answer :

- Dynamic NMR (DNMR) : Acquire variable-temperature ¹H NMR (298–373 K) to detect coalescence of signals, indicating rotational barriers.

- SCXRD Refinement : Check for twinning or disorder in the crystal structure using TWIN/BASF commands in SHELXL .

- Case Example : A 10° discrepancy in dihedral angles between NMR (solution) and X-ray (solid) data may reflect solvent-induced conformational flexibility .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.